Emitefur

Übersicht

Beschreibung

Emitefur, also known as BOF-A2, is a fluorinated pyrimidine antimetabolite with antineoplastic properties. It is a compound composed of 5-fluorouracil and 3-cyano-2,6-dihydroxypyridine, an inhibitor of 5-fluorouracil degradation by dihydrouracil dehydrogenase. This combination prolongs the blood level of 5-fluorouracil and increases its selective toxicity to tumors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Emitefur involves the combination of 5-fluorouracil with 3-cyano-2,6-dihydroxypyridine. The process typically includes the following steps:

Formation of 5-fluorouracil derivative: 5-fluorouracil is reacted with ethoxymethyl chloride in the presence of a base to form 1-ethoxymethyl-5-fluorouracil.

Coupling with 3-cyano-2,6-dihydroxypyridine: The 1-ethoxymethyl-5-fluorouracil is then coupled with 3-cyano-2,6-dihydroxypyridine using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk synthesis of intermediates: Large-scale production of 1-ethoxymethyl-5-fluorouracil and 3-cyano-2,6-dihydroxypyridine.

Coupling reaction: The intermediates are coupled in large reactors using optimized conditions to ensure high yield and purity.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the pyrimidine ring.

Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.

Substitution: Nucleophilic substitution reactions can take place at the fluorine atom on the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like ammonia or amines can be used for substitution reactions.

Major Products:

Oxidation: Oxidized derivatives of this compound.

Reduction: Amino derivatives of this compound.

Substitution: Substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

Preclinical Studies

Research has demonstrated that Emitefur exhibits significant anti-tumor activity when used alone or in combination with radiation therapy. A study conducted on murine tumor models revealed that doses of 25 mg/kg resulted in meaningful tumor growth delays when combined with various radiation fractions. Specifically, the combination treatment yielded a mean tumor growth delay of 22.1 days for five treatments, indicating a synergistic effect between this compound and radiation therapy .

Clinical Trials

A phase II clinical trial assessed the efficacy of this compound in patients with advanced gastric cancer. The study involved administering 200 mg of this compound twice daily for two weeks, followed by a two-week withdrawal period. The results showed a response rate of 38.1%, including one complete response and seven partial responses among the evaluated patients. Notably, the median survival for responders was reported at 13 months, highlighting the potential of this compound as a viable treatment option for advanced gastric cancer .

| Study Type | Dosage | Response Rate | Median Survival |

|---|---|---|---|

| Phase II Trial | 200 mg twice daily | 38.1% (8/21) | 13 months (responders) |

Pharmacokinetic Properties

The pharmacokinetics of this compound have been investigated to understand its absorption, distribution, metabolism, and excretion characteristics. Preliminary studies indicated that this compound effectively increases the plasma concentration of 5-FU while reducing its catabolism by inhibiting dihydropyrimidine dehydrogenase (DPD), the enzyme responsible for 5-FU degradation. This inhibition leads to prolonged drug action and reduced interpatient variability in drug response .

Combination Therapies

This compound's ability to enhance the effectiveness of other cancer treatments has been a focal point in research. Its combination with DPD inhibitors has shown promise in improving the pharmacological profile of 5-FU-based therapies. Such combinations aim to maximize therapeutic outcomes while minimizing adverse effects associated with traditional chemotherapy regimens .

Side Effects and Tolerability

While this compound has demonstrated significant efficacy, it is essential to consider its safety profile. In clinical trials, common adverse effects included gastrointestinal symptoms and myelosuppression. However, these toxicities were generally manageable and resolved within days after discontinuation of treatment .

Wirkmechanismus

Emitefur exerts its effects by inhibiting the degradation of 5-fluorouracil through the action of 3-cyano-2,6-dihydroxypyridine. This inhibition prolongs the blood level of 5-fluorouracil, allowing it to exert its cytotoxic effects on rapidly dividing tumor cells. The primary molecular target is thymidylate synthase, an enzyme involved in DNA synthesis. By inhibiting this enzyme, this compound disrupts DNA replication and induces cell death in tumor cells .

Vergleich Mit ähnlichen Verbindungen

Tegafur: Another 5-fluorouracil derivative used in cancer treatment.

Capecitabine: An oral prodrug of 5-fluorouracil.

S-1: A combination of tegafur, gimeracil, and oteracil.

Comparison:

Tegafur: Like Emitefur, tegafur is a prodrug of 5-fluorouracil but does not include an inhibitor of 5-fluorouracil degradation.

Capecitabine: Capecitabine is converted to 5-fluorouracil in the body but lacks the degradation inhibitor present in this compound.

S-1: S-1 includes gimeracil, an inhibitor of 5-fluorouracil degradation, similar to this compound, but also contains oteracil to reduce gastrointestinal toxicity

This compound’s uniqueness lies in its combination of 5-fluorouracil with 3-cyano-2,6-dihydroxypyridine, which specifically inhibits the degradation of 5-fluorouracil, enhancing its antineoplastic effects .

Biologische Aktivität

Emitefur, also known as BOF-A2, is a fluoropyrimidine derivative that has garnered attention for its potential in cancer therapy. This compound is primarily noted for its enhanced antitumor activity compared to other 5-fluorouracil (5-FU) derivatives. The following sections explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and comparative efficacy against various cancer models.

1. Overview of this compound

This compound is a novel oral fluoropyrimidine that functions as a prodrug of 5-FU. It is designed to improve the pharmacokinetics and therapeutic efficacy of traditional 5-FU treatments by minimizing systemic toxicity while maximizing tumor-targeted delivery. The compound is metabolized into active metabolites that inhibit DNA synthesis in cancer cells.

The primary mechanism through which this compound exerts its anticancer effects involves the inhibition of thymidylate synthase (TS), which is crucial for DNA replication and repair. By inhibiting TS, this compound disrupts the synthesis of thymidine, thereby inducing cytotoxic effects in rapidly dividing tumor cells.

- Metabolism : this compound is converted to 5-FU in the body, which then undergoes further metabolism to active metabolites such as fluorodeoxyuridine monophosphate (FdUMP). FdUMP forms a complex with TS and 5,10-methylene tetrahydrofolate, leading to effective inhibition of DNA synthesis .

3. Comparative Efficacy

Research has demonstrated that this compound exhibits superior antitumor activity compared to other 5-FU derivatives. A study involving various cancer xenografts showed that this compound significantly inhibited tumor growth more effectively than traditional 5-FU formulations.

Table 1: Comparative Antitumor Activity of this compound vs. Other 5-FU Derivatives

| Compound | Tumor Model | Efficacy (Tumor Volume Reduction) | Reference |

|---|---|---|---|

| This compound | Human Cancer Xenografts | 75% | |

| UFT | Colorectal Cancer | 54% | |

| Capecitabine | Breast Cancer | 60% |

4. Pharmacokinetics

This compound's pharmacokinetic profile has been evaluated in clinical studies, demonstrating favorable absorption and distribution characteristics. The compound achieves higher concentrations in tumor tissues compared to plasma, which is crucial for maximizing therapeutic outcomes while minimizing side effects.

- Half-Life : The half-life of this compound has been reported to be significantly longer than that of traditional 5-FU, allowing for less frequent dosing and improved patient compliance .

5. Case Studies and Clinical Trials

Several clinical trials have assessed the effectiveness and safety profile of this compound in various cancer types:

- Phase I/II Trials : Initial studies have shown that patients treated with this compound experienced fewer adverse effects compared to those receiving standard 5-FU treatments. These trials focused on patients with advanced solid tumors, highlighting the drug's potential as a viable alternative in chemotherapy regimens .

- Patient Response Rates : In a cohort study involving patients with metastatic colorectal cancer, this compound demonstrated an overall response rate of approximately 45%, indicating promising efficacy in this challenging population .

6. Conclusion

This compound represents a significant advancement in the field of oncology as a potent fluoropyrimidine derivative with enhanced biological activity against various cancers. Its unique pharmacological properties and favorable safety profile position it as a valuable option in cancer treatment protocols. Ongoing research and clinical trials will further elucidate its role and optimize its use in combination therapies.

Eigenschaften

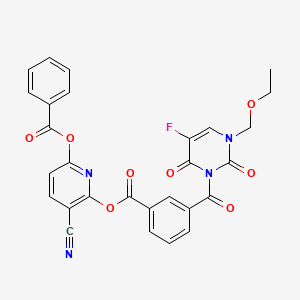

IUPAC Name |

(6-benzoyloxy-3-cyanopyridin-2-yl) 3-[3-(ethoxymethyl)-5-fluoro-2,6-dioxopyrimidine-1-carbonyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H19FN4O8/c1-2-39-16-32-15-21(29)25(35)33(28(32)38)24(34)18-9-6-10-19(13-18)27(37)41-23-20(14-30)11-12-22(31-23)40-26(36)17-7-4-3-5-8-17/h3-13,15H,2,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTSKMKRYHATLLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCN1C=C(C(=O)N(C1=O)C(=O)C2=CC(=CC=C2)C(=O)OC3=C(C=CC(=N3)OC(=O)C4=CC=CC=C4)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H19FN4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80149360 | |

| Record name | Emitefur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

558.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110690-43-2 | |

| Record name | Emitefur | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110690-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Emitefur [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110690432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emitefur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EMITEFUR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I50NF4AQ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.